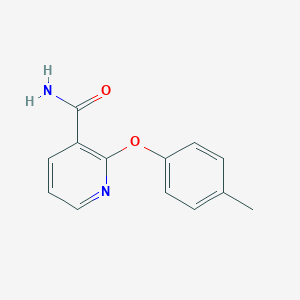

2-(4-Methylphenoxy)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPIXPRXGOYJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Biological Activities Pre Clinical and in Vitro

Molecular Targets and Interaction Mechanisms

The biological activities of 2-(4-Methylphenoxy)nicotinamide can be inferred by examining its structural relationship to nicotinamide (B372718) and its derivatives. As a substituted nicotinamide, its potential molecular interactions are likely centered on enzymes that recognize nicotinamide or nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate, product, or cofactor.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for genome stability. frontiersin.org PARP1, the most abundant member, acts as a DNA damage sensor, binding to DNA strand breaks and initiating repair processes. frontiersin.org Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming a polymer of ADP-ribose (PAR). frontiersin.org This process, known as PARylation, helps recruit other DNA repair proteins to the site of damage. portlandpress.com

Nicotinamide, as the byproduct of the PARP-catalyzed reaction, is a well-established endogenous inhibitor of PARP-1. frontiersin.orgnih.govresearchgate.net Clinically utilized PARP inhibitors are synthetic nicotinamide analogues that competitively bind to the catalytic domain of PARP enzymes, occupying the NAD+ binding site. portlandpress.comnih.govnih.gov This competitive inhibition prevents the synthesis of PAR chains, thereby disrupting the repair of DNA single-strand breaks. nih.gov

Given that this compound contains the essential nicotinamide pharmacophore, it is plausible that it could act as a modulator of PARP activity. The core pyridine-carboxamide structure could allow it to fit into the NAD+ binding pocket of PARP enzymes. The addition of the 4-methylphenoxy group at the 2-position would be expected to influence its binding affinity and potentially its specificity for different PARP family members compared to the unsubstituted nicotinamide molecule.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in detoxification and energy metabolism. mdpi.com It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). mdpi.comnih.gov Overexpression of NNMT has been linked to various diseases, including metabolic disorders and several types of cancer, making it an attractive therapeutic target. mdpi.comrsc.orgacs.org

Inhibitors of NNMT have been developed from various chemical scaffolds, with many being derivatives of the substrate, nicotinamide. nih.govrsc.org These inhibitors often function by binding to the nicotinamide pocket in the enzyme's active site. nih.govmdpi.com Some inhibitors are designed as bisubstrate analogues that mimic the transition state of the methylation reaction by linking fragments of both SAM and nicotinamide. rsc.org Research has shown that incorporating hydrophobic moieties, such as a naphthalene group, can significantly enhance inhibitory activity by interacting with the hydrophobic nicotinamide binding pocket. acs.org

The structure of this compound, featuring a nicotinamide core, suggests it could be a substrate for or an inhibitor of NNMT. The bulky and hydrophobic 4-methylphenoxy substituent at the 2-position would likely occupy the nicotinamide binding site, potentially leading to inhibitory activity. The nature of this group could influence binding affinity within the hydrophobic pocket, analogous to how other substituted derivatives achieve their potency.

Table 1: Inhibitory Activity of Selected Nicotinamide Derivatives against Human NNMT (hNNMT)

| Compound | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay, HEK293 cells) | Reference |

|---|---|---|---|

| Compound 4a (A Tetrahydroisoquinoline-Triazole Derivative) | 3.177 µM | Not Reported | mdpi.com |

| Compound 4c (A Tetrahydroisoquinoline-Triazole Derivative) | 7.9 µM | 2.81 µM | mdpi.com |

| Compound 4f (A Tetrahydroisoquinoline-Triazole Derivative) | 4.477 µM | 1.97 µM | mdpi.com |

| Compound 4m (A Tetrahydroisoquinoline-Triazole Derivative) | 98% inhibition at 10 µM | 1.011 µM | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. semanticscholar.org Its activity is crucial for tumor growth and metastasis, making VEGFR-2 inhibition a validated and effective strategy in anticancer drug discovery. semanticscholar.orgmdpi.com A number of potent VEGFR-2 inhibitors are based on a nicotinamide scaffold. semanticscholar.orgmdpi.comnih.govnih.gov The design of these inhibitors leverages key pharmacophoric features required for binding to the VEGFR-2 active site, which include a heteroaromatic ring system (the nicotinamide pyridine (B92270) ring) that forms hydrogen bonds with the hinge region of the kinase. semanticscholar.orgresearchgate.net

Table 2: Inhibitory Activity of Selected Nicotinamide Derivatives against VEGFR-2

| Compound | VEGFR-2 IC50 | Reference |

|---|---|---|

| Compound 7 | Sub-micromolar | nih.gov |

| Compound 10 | Sub-micromolar | nih.gov |

| Compound 8 | 77.02 nM | mdpi.com |

| Sorafenib (Reference) | 53.65 nM | mdpi.com |

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Consequently, IMPDH is a key target for immunosuppressive, antiviral, and anticancer therapies. nih.gov Certain thiophenyl derivatives of nicotinamide have been identified as inhibitors of IMPDH. nih.govacs.org The mechanism of these compounds involves their metabolic conversion by enzymes of the NAD+ salvage pathway into unnatural NAD+ analogues. nih.govacs.org These toxic NAD+ derivatives then act as the inhibitors of IMPDH. nih.gov The activity of these prodrugs is dependent on a nicotinamide-like structure that can be recognized and processed by the salvage pathway enzymes, NAMPT and NMNAT1. nih.gov

Based on this mechanism, this compound, as a nicotinamide derivative, could potentially be a substrate for the NAD+ salvage pathway. If it is converted into a this compound adenine dinucleotide analogue, this resulting molecule could exhibit inhibitory activity against NAD+-dependent enzymes such as IMPDH.

Sirtuins are a class of NAD+-dependent protein deacylases that are critical regulators of cellular health and longevity. nih.gov They play key roles in metabolism, DNA repair, and inflammation by removing acetyl and other acyl groups from lysine residues on histone and non-histone proteins. mdpi.comfrontiersin.org

Nicotinamide is the physiological, product-based inhibitor of all sirtuins. mdpi.com During the deacetylation reaction, sirtuins cleave NAD+ and release nicotinamide. frontiersin.org High concentrations of nicotinamide inhibit sirtuin activity through a "base-exchange" mechanism, where nicotinamide binds to a reaction intermediate and promotes the reverse reaction, reforming NAD+ and the acetylated substrate. nih.govmdpi.comnih.gov This inhibition is generally noncompetitive with respect to the acetylated peptide substrate. nih.gov

As a direct derivative of nicotinamide, this compound has the potential to act as a sirtuin inhibitor. It may interact with the nicotinamide binding pocket of sirtuins and engage in a similar base-exchange mechanism. However, the large 4-methylphenoxy substituent at the 2-position would significantly alter the molecule's size and electronics compared to nicotinamide, which would likely affect its binding affinity and inhibitory potency across the different sirtuin isoforms (SIRT1-7).

Table 3: Inhibitory Potency (IC50) of Nicotinamide against Various Sirtuin Enzymes

| Enzyme | Nicotinamide IC50 | Reference |

|---|---|---|

| SIRT1 | ~50-100 µM | nih.govplos.org |

| SIRT2 | ~100 µM | plos.org |

| SIRT3 | 36.7 µM | nih.govplos.org |

The potential interactions of this compound with enzymes like PARP, NNMT, and sirtuins suggest it could be a significant modulator of cellular metabolism. These enzymes are intricately linked to the regulation of cellular NAD+ pools, a critical coenzyme for hundreds of redox reactions essential for life, including glycolysis and the citric acid cycle. nih.govwikipedia.org

By potentially inhibiting NAD+-consuming enzymes such as PARPs and sirtuins, this compound could help preserve or increase cellular NAD+ levels. frontiersin.org PARP-1 activation during intense DNA damage can severely deplete cellular NAD+ and ATP, leading to a form of cell death. frontiersin.orgnih.govresearchgate.net Inhibition of this process could spare NAD+ for its essential roles in energy metabolism. Similarly, inhibiting sirtuins would not only save NAD+ but also alter the acetylation state of key metabolic enzymes, thereby regulating pathways like glucose and lipid metabolism. mdpi.comfrontiersin.org

Conversely, if this compound acts as an NNMT inhibitor, it would block the methylation of nicotinamide. This would prevent the consumption of both nicotinamide and the methyl donor SAM, potentially shunting more nicotinamide into the NAD+ salvage pathway and thereby boosting NAD+ biosynthesis. nih.gov Should the compound inhibit IMPDH, it would disrupt the de novo synthesis of guanine nucleotides, causing an imbalance in nucleotide pools that would have profound effects on nucleic acid synthesis and cellular proliferation. nih.govacs.org

Therefore, through its putative interactions with these key enzymatic targets, this compound could exert significant influence over central metabolic and signaling pathways that are dependent on NAD+ availability and nucleotide balance.

Modulation of Cellular Metabolic Pathways

Nicotinamide Adenine Dinucleotide (NAD+) Homeostasis

Currently, there is no direct scientific literature available from the conducted searches detailing the specific effects of this compound on Nicotinamide Adenine Dinucleotide (NAD+) homeostasis. NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and signaling. mdpi.comyoutube.com Its homeostasis is maintained through several biosynthetic pathways. researchgate.net The structural similarity of this compound to nicotinamide, a well-known precursor for NAD+ synthesis via the salvage pathway, suggests a potential interaction with this system. mdpi.comnih.gov However, without specific experimental data on this compound, its role as a substrate, inhibitor, or modulator of the enzymes involved in NAD+ metabolism remains speculative.

Cellular Responses and Pharmacological Effects

Anti-inflammatory Mechanisms

While direct research on this compound's effect on cytokine modulation is unavailable, extensive research on its structural analog, nicotinamide, provides a basis for potential parallels. Nicotinamide has been demonstrated to be a potent inhibitor of pro-inflammatory cytokines. oup.comsemanticscholar.org In in vitro models using human whole blood stimulated with endotoxin, nicotinamide inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. oup.comnih.gov Significant inhibition of these cytokines was observed at various concentrations, highlighting a potent immunomodulatory effect. oup.com

Nicotinamide's mechanism of action is thought to involve the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and the modulation of NF-κB-mediated transcription. researchgate.net It has been shown to downregulate the expression of IL-6, IL-10, monocyte chemoattractant protein-1 (MCP-1), and TNF-α in UV-irradiated keratinocytes. unina.itmdpi.com These findings suggest that compounds structurally related to nicotinamide, such as this compound, could potentially exhibit similar anti-inflammatory properties by modulating cytokine secretion, although this requires experimental verification.

Table 1: Effect of Nicotinamide on Pro-inflammatory Cytokine Secretion

| Cytokine | Cell/System Type | Stimulus | Observed Effect of Nicotinamide | Reference |

|---|---|---|---|---|

| IL-1β | Human Whole Blood | Endotoxin | Dose-dependent inhibition | oup.comnih.gov |

| IL-6 | Human Whole Blood / Keratinocytes | Endotoxin / UVB Radiation | Dose-dependent inhibition / Downregulated mRNA expression | oup.comnih.govunina.it |

| IL-8 | Human Whole Blood | Endotoxin | Dose-dependent inhibition | oup.comnih.gov |

| TNF-α | Human Whole Blood / Keratinocytes | Endotoxin / UVB Radiation | Dose-dependent inhibition / Downregulated mRNA expression | oup.comnih.govunina.it |

| MCP-1 | Keratinocytes | UVB Radiation | Downregulated mRNA expression | unina.it |

There is no available research specifically examining the effect of this compound on mast cell degranulation or lysosomal release. However, studies on NAD+ precursors have shown a potential role in regulating mast cell function. Supplementation with NAD+-boosting molecules like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) has been found to suppress mast cell degranulation and anaphylactic responses in mice. nih.govnih.govresearchgate.net An earlier study also indicated that nicotinamide could inhibit histamine release from rat peritoneal mast cells. nih.gov These findings suggest that modulation of NAD+ levels can impact mast cell activation. nih.govnih.gov Whether this compound shares this property is unknown and would require direct investigation.

Antioxidant Activity and Reactive Oxygen Species (ROS) Management

The direct antioxidant properties of this compound and its role in managing reactive oxygen species (ROS) have not been documented in the reviewed scientific literature. ROS are highly reactive molecules that can cause cellular damage when produced in excess, a state known as oxidative stress. mdpi.comresearchgate.netnih.gov Nicotinamide, as a precursor to the antioxidant cofactor NADPH, plays a role in cellular ROS management. mdpi.com In studies with activated macrophages, nicotinamide was shown to inhibit the generation of ROS. nih.govnih.govresearchgate.net By contributing to the pool of NAD(P)H, nicotinamide supports the cellular antioxidant defense system. mdpi.comnih.gov Any potential antioxidant activity of this compound would need to be established through dedicated experimental studies.

DNA Repair Pathway Modulation

While direct studies on the modulation of DNA repair pathways by this compound are not extensively available, the well-documented role of nicotinamide in this process offers significant insights. Nicotinamide is a crucial precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for the function of poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the detection and repair of DNA single-strand breaks. nih.govmdpi.com Upon DNA damage, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins to the site of damage. nih.govcellr4.org

By maintaining the cellular pool of NAD+, nicotinamide supports the robust activity of PARP-1, thereby enhancing DNA repair capacity. nih.govnih.gov Studies have shown that nicotinamide can protect cells from DNA damage induced by UV radiation and other genotoxic agents by preventing the depletion of cellular energy (ATP) required for the repair processes. oup.com In human keratinocytes, nicotinamide has been observed to increase the rate of excision repair and enhance the removal of UV-induced DNA photolesions like cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG). oup.com Given that this compound retains the core nicotinamide structure, it is plausible that it may exert similar effects on DNA repair pathways by influencing cellular NAD+ levels and supporting PARP-1 mediated repair mechanisms.

Antiproliferative Effects and Apoptosis Induction in Cellular Models

Drawing parallels from nicotinamide, this compound is anticipated to exhibit antiproliferative and pro-apoptotic activities in various cellular models. Nicotinamide has been shown to inhibit proliferation and induce apoptosis in several cancer cell lines, including those of breast cancer, cervical cancer, and chronic lymphocytic leukemia. nih.govmdpi.comresearchgate.net The mechanisms underlying these effects are often linked to its role as a sirtuin inhibitor. Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, can deacetylate and inactivate the tumor suppressor protein p53. By inhibiting SIRT1, nicotinamide can lead to the accumulation of acetylated, active p53, which in turn can trigger cell cycle arrest and apoptosis. nih.gov

Furthermore, nicotinamide has been found to induce apoptosis through the mitochondrial pathway. nih.gov This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases. plos.org In melanoma cells, nicotinamide treatment has been associated with an increase in apoptosis, potentially through the inhibition of PARP1 and subsequent activation of the mitochondrial apoptotic pathway. nih.gov The presence of the 4-methylphenoxy group in this compound may modulate these activities, potentially enhancing its potency or altering its specificity towards certain cell types.

Table 1: Antiproliferative and Pro-apoptotic Effects of Nicotinamide in Different Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Putative Mechanism of Action |

| HeLa | Cervical Cancer | Suppressed proliferation, enhanced oxidative stress and apoptosis. nih.gov | Not specified |

| MC-7 | Breast Cancer | Suppressed proliferation and enhanced apoptosis. nih.gov | SIRT1 inactivation. nih.gov |

| TNBC cell lines | Triple-Negative Breast Cancer | Suppressed cell cycle progression and DNA replication, enhanced apoptosis. nih.gov | SIRT1 and PARP1 inhibition. nih.gov |

| CLL | Chronic Lymphocytic Leukemia | Anti-proliferative and pro-apoptotic activity. nih.gov | SIRT1 inhibition. nih.gov |

| B16 Melanoma Cells | Melanoma | Increased apoptosis, decreased PAR expression, reduced mitochondrial membrane potential. nih.gov | PARP1 inhibition, mediation of the mitochondrial apoptotic pathway. nih.gov |

Antimicrobial Properties (Drawing parallels from Nicotinamide)

The structural similarity of this compound to nicotinamide suggests that it may possess antimicrobial properties. Nicotinamide has demonstrated activity against a range of microorganisms, including fungi and bacteria. mdpi.comnih.govnih.gov

Nicotinamide exhibits significant antifungal activity against Candida albicans, a prevalent human fungal pathogen. nih.gov It has been shown to inhibit the growth of both fluconazole-sensitive and resistant isolates. The proposed mechanism of action involves the inhibition of the Hst3 enzyme, which is crucial for the growth and survival of the yeast. iric.ca Furthermore, nicotinamide can potentiate the activity of other antifungal drugs like amphotericin B, possibly by exacerbating oxidative damage through the modulation of histone acetylation. tandfonline.comtandfonline.com Some nicotinamide derivatives have been found to exert their antifungal effect by disrupting the cell wall of C. albicans. mdpi.com

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Nicotinamide has been shown to effectively suppress biofilm formation by various pathogens, including Candida albicans and the bacterium Propionibacterium acnes. nih.govtmu.edu.tw In C. albicans, nicotinamide's inhibitory effect on biofilm formation is dose-dependent. nih.gov For P. acnes, nicotinamide not only inhibits biofilm formation but also enhances its degradation. tmu.edu.tw The ability to interfere with biofilm formation is a critical attribute for any novel antimicrobial agent. The crystal violet assay is a common method used to quantify biofilm formation. nih.govableweb.orgigem.orgnih.govabcam.com

Table 2: Antimicrobial and Anti-biofilm Activities of Nicotinamide

| Organism | Activity | Key Findings |

| Candida albicans | Antifungal | Inhibits growth of fluconazole-resistant strains. nih.gov Potentiates activity of amphotericin B. tandfonline.comtandfonline.com |

| Propionibacterium acnes | Anti-biofilm | Significantly inhibits biofilm formation and enhances degradation. tmu.edu.tw |

| Streptococcus mutans | Anti-biofilm | Inhibits biofilm formation and exopolysaccharide (EPS) production. nih.govnih.gov |

Inhibition of Vasculogenic Mimicry (Drawing parallels from Nicotinamide)

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form vascular-like channels, independent of endothelial cells, to ensure their blood supply. This phenomenon is associated with poor prognosis in cancer patients. Nicotinamide has been identified as a potent inhibitor of VM in melanoma cells. nih.govplos.orgnih.gov It effectively inhibits the formation of these tumor cell-lined vascular structures and can even destroy pre-formed ones in a dose-dependent manner. plos.org

The mechanism behind this inhibition is, at least in part, attributed to the downregulation of vascular endothelial-cadherin (VE-cadherin), a key protein involved in cell-cell adhesion and the formation of VM networks. nih.govplos.org The ability to inhibit vasculogenic mimicry represents a promising anti-cancer strategy, and given its structural relationship, this compound may share this important biological activity.

Table 3: Effect of Nicotinamide on Vasculogenic Mimicry in Melanoma Cells

| Cell Line | Treatment | Observation |

| C8161 Human Melanoma | Nicotinamide (5 mM and 20 mM) | Inhibition of VM formation and destruction of pre-formed VM structures. plos.orgplos.org |

| C8161 Human Melanoma | Nicotinamide | Downregulation of VE-cadherin expression. nih.govplos.org |

In Vitro Experimental Models and Assays

The investigation of the biological activities of compounds like this compound relies on a variety of established in vitro experimental models and assays. These tools allow for the detailed examination of cellular and molecular mechanisms in a controlled laboratory setting.

For assessing DNA repair pathway modulation , techniques such as the comet assay can be used to visualize and quantify DNA damage and repair in individual cells. Assays that measure unscheduled DNA synthesis (UDS) can also provide insights into the extent of excision repair. oup.com

The antiproliferative effects of a compound are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation. nih.govjapsonline.comresearchgate.netresearchgate.net The colony formation assay provides a longer-term assessment of the ability of single cells to proliferate and form colonies.

Apoptosis induction is frequently analyzed using Annexin V staining followed by flow cytometry. abcam.comnih.govkumc.eduaatbio.comthermofisher.com This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

To study antimicrobial properties , the minimum inhibitory concentration (MIC) is determined to assess the potency of a compound against various microorganisms. For evaluating the impact on microbial biofilm formation , the crystal violet assay is a standard method for staining and quantifying the biofilm biomass. nih.govableweb.orgigem.orgnih.govabcam.com

The inhibition of vasculogenic mimicry is typically studied using a tube formation assay on a Matrigel™ matrix. In this assay, aggressive cancer cells are cultured on a basement membrane extract, and their ability to form capillary-like structures is observed and quantified. plos.org

Table 4: Common In Vitro Assays for Evaluating Biological Activities

| Biological Activity | Assay | Principle |

| DNA Repair Modulation | Comet Assay | Measures DNA strand breaks and their repair by electrophoresis of single cells. |

| Antiproliferative Effects | MTT Assay | Colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. nih.govjapsonline.comresearchgate.netresearchgate.net |

| Apoptosis Induction | Annexin V Staining | Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis. abcam.comnih.govkumc.eduaatbio.comthermofisher.com |

| Microbial Biofilm Formation | Crystal Violet Assay | Stains the extracellular matrix of the biofilm, allowing for quantification of the total biofilm biomass. nih.govableweb.orgigem.orgnih.govabcam.com |

| Vasculogenic Mimicry | Tube Formation Assay | Assesses the ability of cancer cells to form three-dimensional, capillary-like networks on a Matrigel™ matrix. plos.org |

Cell-based Assays for Target Engagement and Pathway Analysis

Cell-based assays are crucial for understanding how a compound interacts with its cellular targets and the subsequent effects on signaling pathways. For a compound like this compound, a variety of assays would be employed to elucidate its mechanism of action.

Target Engagement Assays: These assays confirm that the compound is interacting with its intended molecular target within a cellular context. Common techniques include cellular thermal shift assays (CETSA), where target protein stabilization upon compound binding is measured, and NanoBRET™ target engagement assays, which use bioluminescence resonance energy transfer to quantify compound binding to a target protein in living cells.

Pathway Analysis: Once target engagement is confirmed, pathway analysis assays are used to understand the downstream consequences of this interaction. For instance, if this compound were hypothesized to target a specific kinase, researchers would use Western blotting or ELISA-based methods to measure the phosphorylation status of downstream substrates. Reporter gene assays are another valuable tool, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific transcription factor. Changes in reporter gene expression following treatment with the compound can indicate modulation of a particular signaling pathway. High-content imaging and transcriptomic analyses (e.g., RNA-sequencing) can provide a more global view of the cellular pathways affected by the compound.

A representative data table for a hypothetical pathway analysis is shown below.

Table 1: Hypothetical Effect of this compound on Key Signaling Pathways in a Melanoma Cell Line| Pathway Analyzed | Assay Type | Endpoint Measured | Hypothetical Result |

|---|---|---|---|

| MAPK/ERK Pathway | Western Blot | Phospho-ERK Levels | No significant change |

| PI3K/Akt Pathway | Western Blot | Phospho-Akt Levels | Dose-dependent decrease |

| NF-κB Pathway | Reporter Assay | Luciferase Activity | Significant inhibition |

| Apoptosis Pathway | Caspase-Glo Assay | Caspase-3/7 Activity | Dose-dependent increase |

Biochemical Assays for Enzyme Activity Measurement

Biochemical assays are performed in a cell-free system and are designed to directly measure the effect of a compound on the activity of a purified enzyme. These assays are essential for determining a compound's potency and selectivity.

For a compound like this compound, if its target were a specific enzyme, such as a histone deacetylase (HDAC) or a kinase, its inhibitory or activating potential would be quantified. This is often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. Common assay formats include fluorescence-based assays, where the enzymatic reaction produces a fluorescent product, and radiometric assays, which measure the incorporation of a radiolabeled substrate into a product. For example, the activity of sirtuins, a class of NAD+-dependent deacetylases, can be measured using fluorescent assays that detect the release of a fluorophore upon deacetylation of a peptide substrate.

A representative data table for a hypothetical enzyme activity assay is shown below.

Table 2: Hypothetical Inhibitory Activity of this compound Against a Panel of Enzymes| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| HDAC1 | Fluorometric | > 100 |

| HDAC3 | Fluorometric | 5.2 |

| SIRT1 | Fluorometric | 25.8 |

| PI3Kα | Kinase-Glo | 12.1 |

In Vivo Pre-clinical Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy and mechanism of action in a living organism is a critical next step. In vivo pre-clinical animal models provide a more complex biological system to assess the potential therapeutic effects of a compound.

Studies in Murine Models of Disease (e.g., Melanoma)

Murine models are widely used in cancer research to study disease progression and to test the efficacy of new therapeutic agents. For a compound with potential anti-melanoma activity, several types of mouse models could be employed.

Xenograft Models: In these models, human melanoma cells are implanted subcutaneously or orthotopically into immunodeficient mice. This allows for the study of the compound's effect on human tumor growth in a living system.

Syngeneic Models: These models use mouse cancer cells implanted into immunocompetent mice of the same genetic background. This is particularly important for studying the interaction of the compound with the immune system in the tumor microenvironment. For example, B16-F10 melanoma cells are commonly used in C57BL/6 mice.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to specific genetic mutations that are also found in human cancers (e.g., BRAF V600E mutation in melanoma). GEMMs more accurately recapitulate the natural development of tumors and their interaction with a fully functional immune system.

Assessment of Compound Efficacy in Animal Systems (Excluding Clinical Outcomes)

The primary goal of these in vivo studies is to assess the compound's ability to inhibit tumor growth and to further understand its mechanism of action.

Tumor Growth Inhibition: The most common endpoint is the measurement of tumor volume over time. The efficacy of the compound is often expressed as a percentage of tumor growth inhibition (%TGI) compared to a vehicle-treated control group.

Pharmacodynamic (PD) Biomarker Analysis: To confirm that the compound is hitting its target in the tumor tissue, researchers will collect tumors at the end of the study and analyze them for biomarkers of target engagement and pathway modulation. This could involve techniques such as immunohistochemistry (IHC) to visualize protein expression and phosphorylation status in the tumor, or Western blotting and qPCR on tumor lysates.

Mechanism of Action Studies: Beyond tumor growth, these models allow for the investigation of the compound's effects on processes such as apoptosis (e.g., TUNEL staining), proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining) within the tumor.

A representative data table for a hypothetical in vivo efficacy study is shown below.

Table 3: Hypothetical Efficacy of this compound in a Murine Melanoma Xenograft Model| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (%TGI) |

|---|---|---|

| Vehicle Control | 1500 ± 250 | - |

| Compound X (Low Dose) | 950 ± 180 | 36.7 |

| Compound X (High Dose) | 500 ± 120 | 66.7 |

| Positive Control | 400 ± 100 | 73.3 |

Structure Activity Relationship Sar Studies of 2 4 Methylphenoxy Nicotinamide Analogs

Systematic Modification of the 4-Methylphenoxy Moiety

The 4-methylphenoxy group is a critical component of the lead structure, likely involved in key interactions with a biological target. Its size, shape, and electronic properties can be systematically altered to probe the binding pocket and optimize activity.

Halogenation and Other Substitutions on the Phenoxy Ring

Introducing halogens (e.g., fluorine, chlorine, bromine) or other substituents onto the phenoxy ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can alter lipophilicity, metabolic stability, and electronic character, all of which can influence biological activity. For example, a fluorine atom can act as a hydrogen bond acceptor and may block metabolic oxidation at that position. Larger halogens like chlorine and bromine can provide additional van der Waals interactions. Studies on other molecular series, such as halogenated phenylethanolamines and phenoxypropanolamines, have shown that the position and nature of the halogen substituent can dramatically affect biological outcomes. For instance, 2,5-dihalogenated analogs have been observed to have different effects compared to 3,4-dihalogenated derivatives in some systems.

Beyond halogens, other functional groups like methoxy (B1213986), cyano, or trifluoromethyl could be introduced to probe for additional hydrogen bonding, dipole interactions, or to alter the electronic nature of the phenoxy ring. Research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has demonstrated that electron-withdrawing and -donating substituents on a phenyl ring can significantly affect biological activity by altering the electronic density and binding interactions.

Substituent Effects on the Nicotinamide (B372718) Pyridine (B92270) Core

The nicotinamide moiety, a derivative of vitamin B3, is a well-known pharmacophore present in many biologically active molecules. Modifications to its pyridine ring can fine-tune its electronic properties and spatial arrangement.

Alterations at Pyridine Ring Positions (Excluding the 2- and 3-Substitutions)

Making substitutions at the 4, 5, or 6-positions of the pyridine ring would introduce functionality into new regions of space. For example, adding a small alkyl or polar group at the 5-position could probe for additional binding interactions. Studies on other pyridine-containing compounds have shown that even minor modifications can have a significant impact on activity and selectivity. For instance, in the case of epibatidine (B1211577) analogs, substitutions on the pyridine ring were found to greatly influence their affinity and efficacy at neuronal nicotinic receptors.

Heterocyclic Ring Variations (e.g., Thiazole (B1198619) analogs)

Replacing the pyridine ring with other heterocyclic systems is a common bioisosteric replacement strategy. A thiazole ring, for instance, has a different size, shape, and electronic distribution compared to pyridine. It can offer different hydrogen bonding patterns and may lead to improved pharmacokinetic properties. The successful use of thiazole derivatives as inhibitors of various enzymes, such as vascular adhesion protein-1, highlights the potential of this strategy. The replacement of the nicotinamide's pyridine with a thiazole would create a novel scaffold, and its activity would be highly dependent on the specific requirements of the biological target.

Modifications to the Carboxamide Group

The carboxamide group (-CONH2) is a crucial functional group, often involved in hydrogen bonding with biological targets. Its modification is a key aspect of SAR studies. The primary amide can be converted to secondary or tertiary amides by adding alkyl or aryl substituents. These modifications would increase the lipophilicity and steric bulk around the amide bond, which could either enhance or disrupt binding. Furthermore, the amide could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a carboxylic acid, an ester, or a sulfonamide. The role of the carboxamide group in nicotinamide adenine (B156593) dinucleotide (NAD) has been shown to be significant for its biological function, underscoring the importance of this moiety in molecular interactions.

N-Substitution Patterns of the Amide

The amide moiety of 2-(4-methylphenoxy)nicotinamide is a crucial site for interaction with biological targets and a key handle for modulating the physicochemical properties of the molecule. Research into N-substitution patterns of the amide has revealed that even minor alterations can significantly influence activity.

Studies on other nicotinamide series have shown that small, non-bulky substituents on the amide nitrogen are often well-tolerated and can sometimes enhance activity. For example, in a series of NNMT inhibitors, the replacement of the amide proton with a methyl group was investigated. It was observed that N-methylation could influence both the potency and the cellular uptake of the compounds. In some cases, N-alkylation can lead to improved metabolic stability by protecting the amide bond from enzymatic hydrolysis.

Conversely, the introduction of large or bulky substituents on the amide nitrogen is often detrimental to activity. This is likely due to steric hindrance, which can disrupt the optimal binding conformation of the molecule within the active site of its target protein. The planarity of the nicotinamide ring and the amide group is often important for activity, and bulky N-substituents can force the amide bond out of this plane.

The following table summarizes the general trends observed for N-substitution in analogous nicotinamide derivatives:

| Substitution Pattern | General Effect on Activity | Rationale |

| Unsubstituted Amide (-NH2) | Often serves as a crucial hydrogen bond donor. | The two protons can engage in hydrogen bonding interactions with acceptor groups in the target's active site. |

| N-Methyl Amide (-NHCH3) | Can be tolerated or slightly improve activity. | May enhance metabolic stability and alter lipophilicity without causing significant steric clash. |

| N,N-Dimethyl Amide (-N(CH3)2) | Often leads to a decrease in activity. | The loss of the hydrogen bond donor capability and increased steric bulk can be unfavorable for binding. |

| N-Aryl Amide (-NHAr) | Activity is highly dependent on the nature and substitution of the aryl group. | Can introduce new interactions (e.g., pi-stacking) but also significant steric bulk. |

These general observations underscore the importance of the amide group's hydrogen bonding and steric profile for the biological activity of nicotinamide-based compounds.

Isosteric Replacements of the Amide Moiety

To improve pharmacokinetic properties such as metabolic stability and bioavailability, researchers have explored the replacement of the amide bond in various drug candidates with bioisosteres. drughunter.comnih.gov While specific examples for this compound are not prevalent, the strategies employed for other nicotinamide derivatives and related compounds offer a clear roadmap for potential modifications. Amide isosteres are chemical groups that mimic the size, shape, and electronic properties of the amide functional group. drughunter.com

Common isosteric replacements for the amide moiety include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. drughunter.comnih.gov These heterocycles can replicate the spatial arrangement and hydrogen bonding capabilities of the amide group while often conferring enhanced resistance to enzymatic cleavage. nih.gov

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is a particularly effective mimic of the trans-amide bond. drughunter.com Its synthesis, often achieved through "click chemistry," is straightforward. The triazole ring is chemically stable and can participate in dipole-dipole and hydrogen bond interactions. Studies on other classes of compounds have demonstrated that replacing an amide with a 1,2,3-triazole can improve metabolic stability and maintain or even enhance biological activity. chemrxiv.org

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres. drughunter.comnih.gov They are planar, aromatic systems that can act as hydrogen bond acceptors. The choice between the two isomers can influence the vector and strength of the hydrogen bonding interactions. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

The table below illustrates potential isosteric replacements for the amide group in this compound and their general properties:

| Isosteric Replacement | Key Features | Potential Advantages |

| 1,2,3-Triazole | Mimics trans-amide geometry, metabolically stable, can act as a hydrogen bond acceptor. drughunter.comchemrxiv.org | Improved metabolic stability, synthetic accessibility. chemrxiv.org |

| 1,2,4-Oxadiazole | Planar, aromatic, hydrogen bond acceptor. drughunter.comnih.gov | Enhanced metabolic stability, potential for improved pharmacokinetic profile. nih.gov |

| 1,3,4-Oxadiazole | Planar, aromatic, hydrogen bond acceptor with different electronic distribution compared to the 1,2,4-isomer. drughunter.com | Offers an alternative vector for hydrogen bonding, potentially leading to altered selectivity. |

| Thiazole | Five-membered aromatic ring containing sulfur and nitrogen. | Can introduce different electronic and steric properties, potentially leading to novel interactions. |

The successful application of these isosteres is highly context-dependent and requires careful consideration of the specific biological target and its active site architecture.

Elucidation of Key Pharmacophores and Structural Determinants for Activity

While a specific pharmacophore model for this compound is not publicly defined, analysis of its structure and comparison with other biologically active nicotinamide derivatives allows for the elucidation of key pharmacophoric features and structural determinants that are likely crucial for its activity. mdpi.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com

Based on the structure of this compound and related analogs, the following pharmacophoric elements can be proposed:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Its position and accessibility are critical for anchoring the molecule in the binding site of its target protein.

Amide Group: The amide functionality serves as a crucial interaction point, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). mdpi.com The planarity of this group is often important for maintaining the correct orientation for these interactions.

Phenoxy Linker: The ether linkage provides a specific spatial separation and conformational flexibility between the nicotinamide core and the terminal phenyl ring. This linker orients the p-tolyl group in a defined region of space.

4-Methylphenyl Group: This terminal hydrophobic group likely interacts with a lipophilic pocket in the target's binding site. The methyl group at the 4-position can contribute to this hydrophobic interaction and may also provide a degree of selectivity. The electronic nature of this ring can also be modulated to fine-tune activity.

A hypothetical pharmacophore model for this compound would likely include a hydrogen bond acceptor feature for the pyridine nitrogen, hydrogen bond donor and acceptor features for the amide group, and a hydrophobic feature for the 4-methylphenyl ring, all arranged in a specific three-dimensional orientation.

The following table summarizes the key structural determinants and their likely roles in the activity of this compound:

| Structural Determinant | Pharmacophoric Role | Likely Interaction Type |

| Pyridine Ring | Hydrogen Bond Acceptor, Aromatic Interaction | Hydrogen Bonding, π-π Stacking |

| Amide Moiety | Hydrogen Bond Donor & Acceptor | Hydrogen Bonding |

| Ether Oxygen | Hydrogen Bond Acceptor, Conformational Control | Hydrogen Bonding |

| 4-Methylphenyl Ring | Hydrophobic Feature | Hydrophobic Interactions, van der Waals Forces |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of 2-(4-Methylphenoxy)nicotinamide with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this method is invaluable for predicting the binding affinity and mode of a ligand within the active site of a target protein. nih.govnih.gov For novel nicotinamide (B372718) derivatives, such as this compound, molecular docking studies have been instrumental in identifying potential biological targets. For instance, studies on similar nicotinamide derivatives have explored their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis, which is crucial for tumor growth. nih.gov

Docking simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy, calculated during docking, offers a quantitative measure of the binding affinity. Lower binding energies typically suggest a more stable complex and, potentially, a more potent biological activity. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| VEGFR-2 | Data not available | Data not available | Data not available |

| TNF-α | Data not available | Data not available | Data not available |

| HMG-CoA Reductase | Data not available | Data not available | Data not available |

This table is illustrative. Specific docking data for this compound is not publicly available in the provided search results.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net

For this compound, DFT calculations could elucidate the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding its potential to engage in various types of chemical reactions and intermolecular interactions. For example, the calculated electrostatic potential map can highlight sites prone to electrophilic or nucleophilic attack. researchgate.net

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (HOMO-LUMO) | Data not available |

| Dipole Moment | Data not available |

This table is illustrative. Specific quantum chemical calculation data for this compound is not publicly available in the provided search results.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. rsc.org By mapping the energy landscape, researchers can identify the most stable, low-energy conformations that a molecule is likely to adopt. rsc.org

For this compound, understanding its conformational preferences is essential for predicting how it will fit into a protein's binding site. A flexible molecule may be able to adopt various conformations to optimize its interactions with a target, while a more rigid molecule will have a more defined shape. The presence of rotatable bonds in this compound, such as the ether linkage and the bond connecting the phenoxy group to the pyridine (B92270) ring, suggests a degree of conformational flexibility that would be important to characterize.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. nih.gov Unlike the static picture offered by molecular docking, MD simulations can reveal the stability of the ligand-protein complex and any conformational changes that may occur upon binding. nih.govfrontiersin.org These simulations are crucial for assessing the durability of the interactions predicted by docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying specific molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govmdpi.com

In the context of this compound, a QSAR model could be developed using a dataset of related nicotinamide derivatives with known biological activities. The model would identify key structural features, such as the presence and position of the methyl group or the nature of the phenoxy substituent, that influence the desired biological effect. Such a model would be a valuable tool for designing new analogues with potentially improved activity. nih.gov

Crystallographic Analysis of Related Complexes and Ligand-Protein Co-crystals

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule or a ligand-protein complex. americanpharmaceuticalreview.com The formation of co-crystals, which are crystalline solids composed of two or more different molecules, can significantly alter the physicochemical properties of a compound, such as its solubility and stability. americanpharmaceuticalreview.cominnovareacademics.innih.gov

Patent Landscape and Intellectual Property Trends

Analysis of Existing Patents Pertaining to Substituted Nicotinamide (B372718) Derivatives

The patent landscape for substituted nicotinamide derivatives is extensive, reflecting the broad therapeutic potential of this class of compounds, which act as precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). google.comgoogle.com A significant portion of patent activity has centered on nicotinamide riboside (NR) and its analogs. google.com Companies have actively pursued and secured patents for various forms of these compounds, indicating a strategic approach to building robust intellectual property portfolios.

Key areas of patent protection for nicotinamide derivatives include:

Novel Salt Forms: A prominent strategy involves the patenting of new salt forms of known nicotinamide derivatives. For instance, U.S. Patent 12,252,506 covers the composition of matter for nicotinamide riboside (NR) salt forms, including NR Malate (B86768) and NR Tartrate. biospace.combusinesswire.com This patent also extends to other forms such as carboxylic acid, dicarboxylic acid, and phosphate (B84403) salts, providing broad protection for their use as nutritional supplements. biospace.combusinesswire.com

New Chemical Entities: Patents have been granted for novel nicotinamide derivatives with distinct chemical structures. These include N-cycloalkyl-S-phenylnicotinamide derivatives, which have been investigated as hematopoietic prostaglandin (B15479496) D2 synthase inhibitors for treating allergic and respiratory conditions. google.com Other patented derivatives include nicotinamide mononucleotide (NMN) analogs and nicotinimidamides, which have been explored for their potential to increase intracellular NAD+ levels and for their cytotoxic activity against cancer cell lines, respectively. google.comnih.gov

Methods of Synthesis: Efficient and scalable manufacturing processes for nicotinamide derivatives are also a key area of patenting. For example, patents describe specific methodologies for producing nicotinamide from 3-cyanopyridine (B1664610) or for the stereoselective synthesis of β-nicotinamide riboside. chemicalbook.comnih.govgoogle.com

Therapeutic Uses and Formulations: Patents are frequently filed to protect new medical uses of nicotinamide derivatives and the specific formulations that deliver them. google.com These patents may cover applications in treating diseases related to aging, metabolic disorders, and neurodegenerative conditions. google.com

The intense patenting activity, particularly around NAD+ precursors like NR and NMN, underscores the commercial interest in compounds that can modulate cellular metabolism and potentially address a wide range of health issues. businesswire.com

Specific Patent Filings Related to 2-(4-Methylphenoxy)nicotinamide and Its Close Analogs

A direct search for patents specifically claiming the compound this compound did not yield explicit results. This suggests that this specific chemical entity may not be the subject of extensive, publicly disclosed patent protection at present. The absence of specific patents could indicate that it is a novel compound with open space for intellectual property development or that it falls within the scope of broader, more generic patent claims that are not immediately apparent.

However, the patent literature does contain filings for structurally related analogs, namely phenoxy-nicotinamides. A notable example is patent WO2011089099A1, which claims 4-phenoxy-nicotinamide and 4-phenoxy-pyrimidine-5-carboxamide compounds. google.com These compounds are described as GPBAR1 agonists with potential use as medicaments for treating conditions like type II diabetes. google.com The existence of patents for regioisomers (where the phenoxy group is at a different position on the pyridine (B92270) ring) demonstrates that this general chemical scaffold is of interest to pharmaceutical researchers and is considered patentable.

Furthermore, the use of phenoxy-containing building blocks in the synthesis of other complex molecules is documented in the patent literature, although not directly linked to nicotinamide. google.com The patenting of these close structural analogs suggests that this compound, should it demonstrate novel and useful properties, would likely be considered a patentable invention.

Strategies for Novel Intellectual Property Development in Nicotinamide Chemistry

The competitive landscape in nicotinamide chemistry necessitates sophisticated strategies for developing and protecting new intellectual property. Based on current trends, several key avenues exist for creating novel and defensible patent positions:

Synthesis of Novel Analogs: The creation of new chemical entities remains a primary strategy. This involves modifying the core nicotinamide structure, such as by introducing substituents like the 4-methylphenoxy group, to create analogs with improved potency, selectivity, bioavailability, or novel mechanisms of action. wikipedia.org The synthesis of entirely new derivative classes, such as nicotinimidamides, showcases this approach. nih.gov

Development of New Salt and Crystalline Forms: For a known active compound, creating novel salt or crystalline forms (polymorphs) is a well-established strategy for obtaining new composition-of-matter patents. As demonstrated by Niagen Bioscience with nicotinamide riboside, different salt forms like malate or tartrate can be patented. biospace.combusinesswire.com These new forms can offer advantages in stability, solubility, or manufacturability.

Patenting Prodrugs and Derivatives: Converting a known nicotinamide derivative into a prodrug, for example through esterification of a hydroxyl group, can lead to new intellectual property. google.com Such derivatives are designed to release the active compound in the body and can improve pharmacokinetic properties. google.com

Securing Method-of-Use Patents: Discovering a new therapeutic application for an existing nicotinamide compound can be patented. If this compound were found to be effective for a specific disease, a method-of-use patent could be obtained, even if the compound itself was previously known.

Innovating Manufacturing Processes: Developing novel, more efficient, or stereoselective methods of synthesis provides another layer of patent protection. nih.govgoogle.com An improved manufacturing process can be a significant commercial advantage and is a patentable invention in its own right.

Protecting Precursors and Intermediates: Patenting key chemical precursors can also be a valuable strategy. ChromaDex has pursued this by patenting salt forms of dihydronicotinamide mononucleotide (NMNH), a precursor to NAD+. businesswire.com

A comprehensive IP strategy would likely involve a combination of these approaches, creating a "picket fence" of patents around a valuable compound to deter competition.

Regulatory and Commercial Implications of Patent Protection in Related Compound Classes

Patent protection for nicotinamide derivatives has profound regulatory and commercial consequences, shaping market dynamics, fostering innovation, and leading to significant legal challenges.

Market Exclusivity and Competition: A strong, defensible patent provides a period of market exclusivity, allowing the patent holder to recoup research and development investments without direct competition from generic manufacturers. Niagen Bioscience, for example, has stated that its patent portfolio for NR salt forms prevents other companies from commercially producing these specific forms without a license. biospace.combusinesswire.com This exclusivity is a critical driver for investment in the costly clinical trials required for pharmaceutical development.

Patent Litigation and Validity: The high commercial stakes in the supplement and pharmaceutical industries often lead to patent litigation. A recent, prominent example is the legal dispute between ChromaDex and Elysium Health over patents related to nicotinamide riboside. knobbe.com In one instance, a federal court invalidated a patent claim for a dietary supplement containing isolated NR, deeming it a product of nature. knobbe.com Such rulings highlight the risk that patents, even after being granted, can be challenged and overturned, creating significant commercial uncertainty.

Licensing and Collaboration: A robust patent portfolio can be a valuable asset for licensing and collaboration. Companies with foundational patents can license their technology to others, generating revenue and expanding the market reach of their inventions. businesswire.com Many patents in this space originate from university research and are subsequently licensed to companies for commercial development. biospace.com

Fostering Innovation: The patent system is intended to incentivize innovation. The need to "design around" existing patents often drives competitors to develop their own novel derivatives, formulations, or synthesis methods, thereby advancing the science of nicotinamide chemistry as a whole.

Regulatory Pathways: The claims within a patent can influence the regulatory pathway and commercial positioning of a product. A compound patented for use in a dietary supplement faces a different regulatory and marketing landscape than a compound patented as a pharmaceutical for the treatment of a specific disease. knobbe.comjustia.com The latter requires extensive and costly clinical trials to gain FDA approval but can command a much higher price and stronger market protection.

Conclusion and Future Research Directions

Synthesis and Biological Potential of 2-(4-Methylphenoxy)nicotinamide: A Synthesis of Current Understanding

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction, a common method for creating similar diaryl ethers. This would typically entail reacting 2-chloronicotinamide (B82574) with 4-methylphenol in the presence of a suitable base and potentially a copper catalyst.

The biological potential of this compound can be inferred from the known activities of nicotinamide (B372718) and its derivatives. Nicotinamide is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is crucial for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. nih.gov Therefore, it is plausible that this compound could modulate these pathways.

Derivatives of nicotinamide have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and neuroprotective agents. nih.govnih.govnih.gov For instance, some nicotinamide derivatives act as inhibitors of enzymes like poly(ADP-ribose) polymerases (PARPs) or sirtuins, which are involved in DNA repair and cellular stress responses. nih.gov The introduction of the 4-methylphenoxy group could alter the molecule's steric and electronic properties, potentially leading to enhanced potency or selectivity for specific biological targets.

Unresolved Questions and Gaps in Mechanistic Understanding

The primary gap in our understanding is the complete absence of experimental data for this compound. Key unresolved questions that future research would need to address include:

Specific Molecular Targets: It remains unknown which specific enzymes or receptors this compound interacts with and its binding affinity. nih.gov

Mechanism of Action: The precise biochemical pathways modulated by this compound are yet to be determined. Does it act as a precursor to NAD+, an enzyme inhibitor, or does it have a novel mechanism of action? nih.gov

Cellular Effects: The impact of this compound on cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress needs to be investigated.

Structure-Activity Relationship: The contribution of the 4-methylphenoxy moiety to the compound's biological activity is purely speculative at this stage.

Emerging Methodologies for Comprehensive Investigation (e.g., Advanced Omics Approaches)

To address the aforementioned questions, a multi-faceted research approach employing advanced methodologies will be essential.

Advanced Omics Approaches: Integrative multi-omics strategies can provide a holistic view of the compound's effects on biological systems. nih.govfrontiersin.org

Transcriptomics: RNA sequencing (RNA-Seq) can identify changes in gene expression patterns in cells treated with the compound, revealing the genetic pathways it influences.

Proteomics: Techniques like mass spectrometry-based proteomics can quantify changes in the cellular proteome, identifying protein targets and downstream signaling cascades affected by the compound.

Metabolomics: By analyzing the complete set of metabolites, researchers can understand how the compound alters cellular metabolism, for instance, by affecting NAD+ biosynthesis or related pathways. nih.gov

Interactomics: High-throughput screening methods can be used to identify direct protein binding partners of this compound.

Strategic Avenues for Further Analog Development and Optimization

Once initial biological data for this compound is obtained, strategic development of analogs can be pursued to optimize its properties.

Modification of the Phenoxy Ring: The methyl group on the phenoxy ring can be substituted with other functional groups (e.g., halogens, methoxy (B1213986) groups, or nitro groups) to modulate the compound's electronic properties and steric profile. This could enhance binding affinity and selectivity.

Alterations to the Nicotinamide Core: Modifications to the amide group or the pyridine (B92270) ring of the nicotinamide core could also be explored to fine-tune the compound's activity and pharmacokinetic properties.

Computational Modeling: In silico docking and molecular dynamics simulations can be used to predict the binding of analogs to potential targets, guiding the design of more potent and selective compounds. nih.gov

Broader Implications for Fundamental Chemical Biology and Pre-clinical Drug Discovery

The investigation of this compound and its future analogs holds broader implications for several scientific fields.

Chemical Biology: The study of such novel nicotinamide derivatives can lead to the development of new chemical probes to explore the intricate roles of NAD+-dependent pathways in health and disease.

Pre-clinical Drug Discovery: If this compound or its optimized analogs demonstrate significant therapeutic potential, they could enter the pre-clinical drug discovery pipeline for various conditions. The development of novel anti-inflammatory or anticancer agents based on the nicotinamide scaffold is a promising area of research. nih.govnih.gov For example, some nicotinamide derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylphenoxy)nicotinamide with high purity, and how can side products be minimized?

- Methodology :

- Step 1 : Start with nicotinoyl chloride and 4-methylphenol under nucleophilic aromatic substitution conditions. Use anhydrous DMF as a solvent and potassium carbonate as a base at 80–100°C for 6–12 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Step 3 : Monitor reaction progress using TLC or HPLC. Common side products (e.g., unreacted phenol or over-substituted derivatives) can be identified via LC-MS and minimized by controlling stoichiometry (1:1.2 molar ratio of nicotinoyl chloride to phenol) .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Techniques :

- X-ray crystallography : For definitive structural confirmation. Use SHELX-97 for structure solution and refinement (e.g., space group determination, thermal parameter optimization) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for pyridine ring protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1).

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

- Approach :

- Step 1 : Validate assay conditions (e.g., cell line specificity, ATP concentration in kinase assays). For example, discrepancies in IC₅₀ values may arise from variations in enzyme sources (e.g., recombinant vs. native proteins) .

- Step 2 : Replicate experiments with standardized protocols (e.g., NIH/ANSI guidelines for biochemical assays).

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .

Q. What experimental designs are optimal for assessing the pharmacokinetic (PK) properties of this compound in preclinical models?

- Design Framework :

- In vitro : Microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life. Use LC-MS/MS for quantitation .

- In vivo : Single-dose PK studies in rodents (IV/oral administration). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours.

- Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. Compare with structurally related nicotinamides (e.g., 2-chloro derivatives) to identify SAR trends .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Workflow :

- Step 1 : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., PARP-1, NAD-dependent enzymes) using crystal structures from the PDB .

- Step 2 : Conduct MD simulations (GROMACS) to assess binding stability and identify key interactions (e.g., hydrogen bonds with pyridine-N or methylphenoxy groups).

- Step 3 : Synthesize derivatives with modified substituents (e.g., fluoro or nitro groups at the 5-position) and validate predictions via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.